molecular formula C7H9NO2S B14909040 3-(2-Methylallyl)thiazolidine-2,4-dione

3-(2-Methylallyl)thiazolidine-2,4-dione

Cat. No.: B14909040
M. Wt: 171.22 g/mol
InChI Key: SUOJKOUDXSPWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylallyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylallyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylallyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives .

Scientific Research Applications

3-(2-Methylallyl)thiazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The biological effects of 3-(2-Methylallyl)thiazolidine-2,4-dione are primarily mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism, making the compound effective in improving insulin sensitivity. Additionally, the compound inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylallyl)thiazolidine-2,4-dione is unique due to its specific substitution at the third position, which enhances its biological activity and selectivity. This substitution allows for more targeted interactions with biological receptors and enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H9NO2S/c1-5(2)3-8-6(9)4-11-7(8)10/h1,3-4H2,2H3

InChI Key

SUOJKOUDXSPWGU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)CSC1=O

Origin of Product

United States

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